molecular formula C8H8N2O B12851117 2,3-Dihydrocinnolin-4(1H)-one

2,3-Dihydrocinnolin-4(1H)-one

Cat. No.: B12851117
M. Wt: 148.16 g/mol
InChI Key: KUMJQIBRDFLQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrocinnolin-4(1H)-one is a nitrogen-containing bicyclic heterocycle featuring a fused benzene and partially saturated cinnoline ring system. Its molecular formula is C₈H₈N₂O, with a molecular weight of 148.16 g/mol (hydrochloride salt: C₈H₉ClN₂O, 184.63 g/mol) . The compound is synthesized via the two-electron reduction of cinnolin-4(1H)-one under acidic conditions, forming a phenylhydrazine derivative that exhibits redox activity .

Structurally, the cinnolinone core differentiates it from related scaffolds like quinazolinones or quinolines by the positioning of its two nitrogen atoms within the bicyclic framework (positions 1 and 2 in the cinnoline system). This structure underpins its utility in medicinal chemistry, particularly as a precursor for bioactive molecules. Computational studies (B3LYP/6-311++G(d,p)) reveal its planar geometry in aqueous phases and redox versatility, enabling transformations into tetrahydrocinnolin-4-ol derivatives .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2,3-dihydro-1H-cinnolin-4-one

InChI

InChI=1S/C8H8N2O/c11-8-5-9-10-7-4-2-1-3-6(7)8/h1-4,9-10H,5H2

InChI Key

KUMJQIBRDFLQHM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=CC=CC=C2NN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrocinnolin-4(1H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones can lead to the formation of the cinnoline ring system.

Industrial Production Methods

Industrial production methods for 2,3-Dihydrocinnolin-4(1H)-one would typically involve optimizing the synthetic routes for large-scale production. This might include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrocinnolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nitrating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield cinnolinone derivatives, while reduction could produce dihydrocinnoline compounds.

Scientific Research Applications

2,3-Dihydrocinnolin-4(1H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 2,3-Dihydrocinnolin-4(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Nitrogen Arrangement: Cinnolinone derivatives (positions 1,2) differ from quinazolinones (positions 1,3) and quinolines (position 1), affecting electronic properties and hydrogen-bonding capabilities .
  • Substituent Effects : Methyl or tosyl groups (e.g., in AJ-374 or 6-methyl derivatives) enhance lipophilicity and target selectivity .

Physicochemical Properties

  • Solubility: Dihydrocinnolinones exhibit moderate aqueous solubility (enhanced in hydrochloride salts) , whereas methyl-substituted quinolines (e.g., 6-methyl derivative) are more lipophilic .
  • Stability: Cinnolinone derivatives are stable under acidic conditions but prone to oxidation in alkaline environments .

Data Tables

Table 1: Structural and Spectral Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
2,3-Dihydrocinnolin-4(1H)-one Limited data; predicted NH (~8.5) Carbonyl C=O (~170)
DCP (Dihydrocinnolinone analog) 1H shifts: 2.1–3.4 (methylene) 13C shifts: 25–45 (aliphatic)


Table 2: Commercial Availability

Compound Purity CAS Number Supplier
2,3-Dihydrocinnolin-4(1H)-one HCl 97% 137195-33-6 Suzhou Shiya
6-Methyl-2,3-dihydroquinolin-4(1H)-one 99% 36054-00-9 American Elements

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.